molecular formula C19H15NO6 B12208662 4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione

4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B12208662
M. Wt: 353.3 g/mol
InChI Key: ASGAGQVPTSJOIR-UHFFFAOYSA-N
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Description

4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound that features a benzodioxin and benzoxazepine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione typically involves multiple steps. One common route starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl/aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high purity of the final product, would apply.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxin moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. For instance, it can inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, potentially benefiting conditions like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione apart is its unique combination of benzodioxin and benzoxazepine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H15NO6

Molecular Weight

353.3 g/mol

IUPAC Name

4-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C19H15NO6/c21-14(12-5-6-16-17(9-12)25-8-7-24-16)10-20-18(22)11-26-15-4-2-1-3-13(15)19(20)23/h1-6,9H,7-8,10-11H2

InChI Key

ASGAGQVPTSJOIR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CN3C(=O)COC4=CC=CC=C4C3=O

Origin of Product

United States

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